![molecular formula C24H22N4O2S3 B2817435 4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole CAS No. 1115901-00-2](/img/structure/B2817435.png)

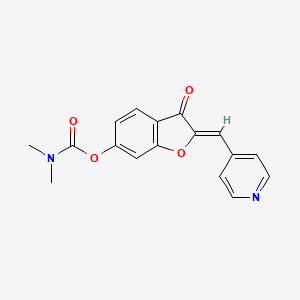

4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

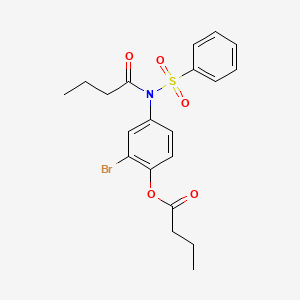

The compound “4-[3-(5-methoxy-3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]-1H-indole” is a complex organic molecule that contains several functional groups, including a benzofuran, an oxadiazole, and an indole . Benzofuran derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a benzofuran ring, an oxadiazole ring, and an indole ring. The benzofuran and indole rings are aromatic, contributing to the compound’s stability .Aplicaciones Científicas De Investigación

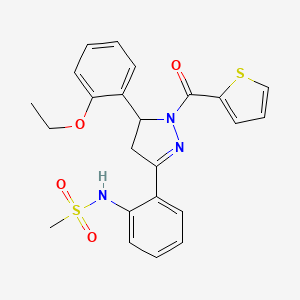

Synthesis and Biological Evaluation

Antimicrobial and Antioxidant Agents : Indole derivatives that include oxadiazole, thiazolidinone, and azetidinone moieties have been synthesized and evaluated for their biological activities. Such compounds have shown excellent antibacterial, radical scavenging, antifungal, and anticancer activities. Specifically, certain derivatives manifested remarkable cytotoxic activity against various tumor cell lines and demonstrated strong antioxidant power (Vaijinath A. Verma, A. R. Saundane, Rajkumar S. Meti, 2019).

Anticancer Potential : A study on indole–quinoline–oxadiazoles hybrids revealed their synthesis and potential as anticancer agents. Some derivatives exhibited significant cytotoxic potential in breast adenocarcinoma cell lines, suggesting their role in cancer drug development. Computational tubulin binding studies further supported their mechanism of action, potentially as tubulin inhibitors (P. Kamath, D. Sunil, A. Ajees, 2016).

Corrosion Inhibition : Research on benzimidazole bearing 1, 3, 4-oxadiazoles has explored their effectiveness as corrosion inhibitors for mild steel in sulphuric acid. This study provides insights into the physicochemical and theoretical aspects of these compounds, demonstrating their potential in industrial applications (P. Ammal, M. Prajila, A. Joseph, 2018).

Nematocidal Activity : Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their nematocidal activities. Certain compounds showed promising results against Bursaphelenchus xylophilus, a significant pest, indicating their potential as lead compounds for developing new nematicides (Dan Liu, Zhengxing Wang, Jingjing Zhou, Xiuhai Gan, 2022).

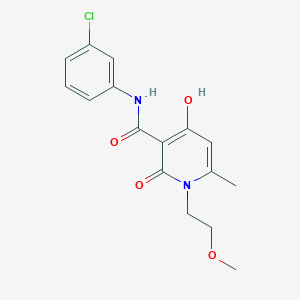

Direcciones Futuras

Benzofuran derivatives, such as the compound , continue to attract attention due to their wide range of biological activities and potential therapeutic applications. Future research will likely focus on the development of new synthesis methods, exploration of their biological activities, and their potential use in the treatment of various diseases .

Propiedades

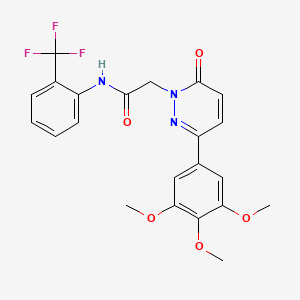

IUPAC Name |

2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(4-methylsulfanylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O2S3/c1-15-22(33-23(26-15)17-6-4-3-5-7-17)19-12-20(29)28-24(27-19)32-14-21(30)25-13-16-8-10-18(31-2)11-9-16/h3-12H,13-14H2,1-2H3,(H,25,30)(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSQKAAHGYQEEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluorophenyl)acetamide](/img/structure/B2817352.png)

![(Z)-5-((2-(cyclohexylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2817354.png)

![4-tert-butyl-N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}benzamide](/img/structure/B2817362.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{[2-(dimethylamino)pyridin-3-yl]methyl}propanamide](/img/structure/B2817365.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2817369.png)

![1-[(2,5-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2817370.png)

![2-[[4-(Difluoromethyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]ethyl-ethylcyanamide](/img/structure/B2817375.png)